molecular formula C11H23N3O B1488862 2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide CAS No. 2098098-22-5

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide

Cat. No.: B1488862
CAS No.: 2098098-22-5
M. Wt: 213.32 g/mol
InChI Key: KHFMCCNECVYOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, affecting their metabolic activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect cyclic adenosine monophosphate (cAMP) levels, which play a critical role in cell signaling . Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity and modulation of neurotransmitter release . Additionally, this compound may inhibit or activate specific enzymes, such as cytochrome P450, affecting their metabolic functions . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including alterations in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may affect metabolic flux and metabolite levels by modulating the activity of cytochrome P450 enzymes . These interactions can lead to changes in the production and utilization of metabolites, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-5-6-14(4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMCCNECVYOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Reactant of Route 3
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Reactant of Route 4
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Reactant of Route 6
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.